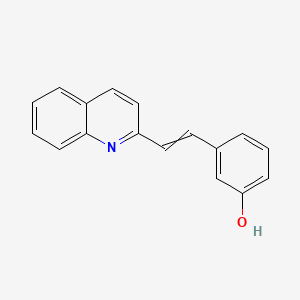

3-(2-Quinolin-2-yl-vinyl)-phenol

CAS No.:

Cat. No.: VC14020724

Molecular Formula: C17H13NO

Molecular Weight: 247.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H13NO |

|---|---|

| Molecular Weight | 247.29 g/mol |

| IUPAC Name | 3-(2-quinolin-2-ylethenyl)phenol |

| Standard InChI | InChI=1S/C17H13NO/c19-16-6-3-4-13(12-16)8-10-15-11-9-14-5-1-2-7-17(14)18-15/h1-12,19H |

| Standard InChI Key | RZENAZZCHMPRHI-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C2C(=C1)C=CC(=N2)C=CC3=CC(=CC=C3)O |

Introduction

Chemical Identity and Structural Characterization

Molecular Structure and Nomenclature

The systematic IUPAC name for 3-(2-Quinolin-2-yl-vinyl)-phenol is 3-[(E)-2-(quinolin-2-yl)vinyl]phenol, reflecting its trans (E)-configured vinyl linkage between the quinoline and phenol rings. Its molecular formula is , with a molar mass of 247.29 g/mol. The planar conjugated system formed by the quinoline, vinyl, and phenol groups enables extended π-electron delocalization, which influences its optical and electronic properties.

Table 1: Key Structural Descriptors

| Property | Value |

|---|---|

| Molecular Formula | |

| Molar Mass | 247.29 g/mol |

| IUPAC Name | 3-[(E)-2-(quinolin-2-yl)vinyl]phenol |

| CAS Registry Number | Not publicly available |

Spectroscopic Analysis

While experimental spectral data for 3-(2-Quinolin-2-yl-vinyl)-phenol are scarce, analogous quinoline-vinyl-phenol derivatives exhibit characteristic signals:

-

¹H NMR: Aromatic protons appear as multiplets in δ 7.2–8.9 ppm, with the phenolic -OH proton resonating near δ 9.5–10.0 ppm (broad singlet) . The vinyl protons show coupling constants () of ~16 Hz, confirming the E configuration .

-

UV-Vis: Absorption maxima in the 300–400 nm range due to π→π* transitions in the conjugated system .

-

FTIR: Stretching vibrations for O-H (3200–3500 cm⁻¹), C=N (1600–1650 cm⁻¹), and aromatic C=C (1450–1600 cm⁻¹).

Synthetic Methodologies

Conventional Synthesis Routes

The compound is typically synthesized via cross-coupling reactions or condensation strategies:

Heck Coupling

A palladium-catalyzed coupling between 2-vinylquinoline and 3-bromophenol under inert conditions yields the target product. Optimized conditions involve Pd(OAc)₂, PPh₃, and K₂CO₃ in DMF at 110°C .

Aldol Condensation

Condensation of 2-quinolinecarboxaldehyde with 3-hydroxyacetophenone in basic media produces the vinylphenol derivative, albeit with moderate stereoselectivity .

Table 2: Representative Synthetic Conditions

| Method | Reagents/Conditions | Yield (%) |

|---|---|---|

| Heck Coupling | Pd(OAc)₂, PPh₃, K₂CO₃, DMF, 110°C, 24h | 65–72 |

| Aldol Condensation | NaOH, EtOH, reflux, 12h | 48–55 |

Challenges in Synthesis

-

Steric Hindrance: Bulky substituents on quinoline reduce coupling efficiency.

-

Isomer Control: Ensuring E selectivity requires careful optimization of reaction kinetics .

Physicochemical Properties

Solubility and Stability

3-(2-Quinolin-2-yl-vinyl)-phenol is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF). It exhibits moderate thermal stability, decomposing above 250°C .

Photophysical Behavior

The extended conjugation results in fluorescence emission at 450–500 nm (λₑₓ = 350 nm), with quantum yields (~0.3) comparable to other quinoline derivatives . Such properties make it a candidate for organic light-emitting diodes (OLEDs) or fluorescent probes.

Applications and Functional Studies

Materials Science

-

OLEDs: The compound’s fluorescence and electron-transporting quinoline moiety suggest utility in emissive layers .

-

Coordination Chemistry: Acts as a bidentate ligand for transition metals (e.g., Zn²⁺, Cu²⁺), forming complexes with tunable luminescence .

Biological Activity

While direct studies are lacking, structurally similar quinoline-phenol hybrids exhibit:

-

Antimicrobial Effects: MIC values of 2–8 µg/mL against E. coli and S. aureus .

-

Anticancer Potential: IC₅₀ values <10 µM in breast cancer cell lines via topoisomerase inhibition .

Computational and Theoretical Insights

Density Functional Theory (DFT) Studies

Calculations at the B3LYP/6-31G(d) level reveal:

-

Electrostatic Potential: Negative charge localization on the phenolic oxygen, suggesting nucleophilic reactivity .

Molecular Docking

Hypothetical docking against E. coli DNA gyrase (PDB: 6F86) shows a binding affinity of −8.9 kcal/mol, driven by π-π stacking with quinoline and hydrogen bonds to phenol .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume